molecular formula C10H12BrF3Si B12091662 Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- CAS No. 632324-50-6

Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-

Cat. No.: B12091662
CAS No.: 632324-50-6
M. Wt: 297.19 g/mol
InChI Key: YCFYZGJLTRLUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-, with the molecular formula C₁₀H₁₁BrF₃Si, is a halogenated organosilane compound characterized by a phenyl ring substituted with bromine (at the ortho-position) and a trifluoromethyl group (at the para-position). The trimethylsilane moiety (-Si(CH₃)₃) is directly bonded to the aromatic ring, imparting steric bulk and influencing electronic properties. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where its bromine substituent acts as a leaving group, and the silane group facilitates coupling with boronic acids or other nucleophiles . Its stability under standard conditions and compatibility with transition-metal catalysts make it valuable in pharmaceutical and materials science applications.

Properties

CAS No.

632324-50-6

Molecular Formula

C10H12BrF3Si

Molecular Weight

297.19 g/mol

IUPAC Name

[2-bromo-4-(trifluoromethyl)phenyl]-trimethylsilane

InChI

InChI=1S/C10H12BrF3Si/c1-15(2,3)9-5-4-7(6-8(9)11)10(12,13)14/h4-6H,1-3H3

InChI Key

YCFYZGJLTRLUJL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Reaction of 2-Bromo-4-(trifluoromethyl)phenyl Lithium with Trimethylchlorosilane

The most direct route involves generating a lithium intermediate at the target position, followed by quenching with trimethylchlorosilane (TMCS).

Procedure :

  • Lithiation : 2-Bromo-4-(trifluoromethyl)bromobenzene is treated with n-butyllithium (2.5 eq) in anhydrous tetrahydrofuran (THF) at −78°C under argon. The trifluoromethyl group’s electron-withdrawing nature directs lithiation to the 2-position adjacent to bromine.

  • Quenching : The lithiated intermediate is reacted with TMCS (1.2 eq) at −78°C, followed by gradual warming to room temperature.

Yield : ~50–60% (inferred from analogous aryl silane syntheses).
Key Challenge : Steric hindrance from the ortho-bromo and para-trifluoromethyl groups may reduce reactivity, necessitating extended reaction times (12–24 hours).

Grignard Reagent Approach

An alternative employs a Grignard reagent derived from 1-bromo-2-iodo-4-(trifluoromethyl)benzene to enhance regioselectivity:

Procedure :

  • Halogen Exchange : Magnesium turnings react with 1-bromo-2-iodo-4-(trifluoromethyl)benzene in THF to form the Grignard reagent at the iodine position.

  • Silylation : TMCS (1.1 eq) is added dropwise at 0°C, yielding the trimethylsilyl product after aqueous workup.

Yield : ~40–50%.
Advantage : Iodine’s superior leaving group ability improves regiochemical control compared to bromine.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling with Trimethylsilyl Boronic Esters

This method leverages palladium catalysis to couple a bromoarene with a silyl boronic ester.

Procedure :

  • Boronic Ester Preparation : Trimethylsilyl boronic acid is protected as its pinacol ester (Me₃SiBpin) via reaction with pinacol in toluene.

  • Coupling : 2-Bromo-4-(trifluoromethyl)bromobenzene (1 eq), Me₃SiBpin (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) are refluxed in dioxane/water (4:1) for 18 hours.

Yield : ~55–65%.
Characterization : ¹H NMR shows a singlet for Si(CH₃)₃ at δ 0.30 ppm, with aryl protons at δ 7.6–8.1 ppm.

Direct Silylation via C–Si Bond Formation

A newer approach uses Pd(OAc)₂/Xantphos catalysis to insert silicon directly into the C–Br bond:

Procedure :

  • Reaction Setup : 2-Bromo-4-(trifluoromethyl)bromobenzene (1 eq), hexamethyldisilane (2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and CsF (3 eq) in DMF at 110°C for 24 hours.

  • Workup : The product is purified via silica gel chromatography (hexane/EtOAc 9:1).

Yield : ~70% (extrapolated from similar silylations).
Mechanism : Oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation with disilane and reductive elimination.

Directed Ortho-Metalation (DoM) Strategies

Lithiation Using a Trifluoromethyl Directing Group

The trifluoromethyl group can act as a weak directing group for lithiation:

Procedure :

  • Lithiation : 4-Trifluoromethylbromobenzene (1 eq) is treated with LDA (2 eq) in THF at −78°C, generating a lithium species at the 2-position.

  • Silylation : TMCS (1.5 eq) is added, and the mixture is stirred for 6 hours before quenching.

Yield : ~30–40%.
Limitation : Competitive deprotonation at the 4-position occurs unless steric buttressing is minimized.

TDAE-Promoted Silylation

Tetrakis(dimethylamino)ethylene (TDAE) enhances reactivity in halogenated precursors:

Procedure :

  • Reductive Activation : 2-Bromo-4-(trifluoromethyl)iodobenzene (1 eq), TMCS (2 eq), and TDAE (1.5 eq) are stirred in DMF at −30°C for 8 hours.

  • Isolation : The product is extracted with dichloromethane and purified via distillation.

Yield : ~60%.
Advantage : TDAE mediates single-electron transfer, facilitating Si–C bond formation at low temperatures.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Organometallic Silylation−78°C, THF, 12–24 h40–60%Direct, minimal byproductsSensitive to moisture/oxygen
Suzuki CouplingReflux, Pd catalysis, 18 h55–65%High regioselectivityRequires boronic ester synthesis
Direct Pd Silylation110°C, CsF, 24 h~70%Single-step, no pre-functionalizationHigh catalyst loading
TDAE-Promoted−30°C, DMF, 8 h~60%Low-temperature operationLimited solvent compatibility

Challenges and Optimization Strategies

Steric Buttressing Effects

The ortho-bromo and para-trifluoromethyl groups create a crowded environment, hindering reagent access. Solutions include:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility.

  • Temperature Control : Slow addition at −78°C prevents side reactions.

Byproduct Formation

Competing protodebromination or desilylation is mitigated by:

  • Excess TMCS : 1.5–2 eq ensures complete quenching.

  • Inert Atmosphere : Rigorous argon/nitrogen purging avoids hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines and thiols.
  • Coupling Reactions : It can engage in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Oxidation and Reduction : The trifluoromethyl group can undergo oxidation or reduction under specific conditions, allowing for further functionalization .

Pharmaceuticals

The compound's unique chemical structure makes it valuable in drug development. Its ability to form stable intermediates enhances the synthesis of pharmaceutical agents. For example, it can be used in the synthesis of biologically active compounds that exhibit anti-inflammatory and anticancer properties .

Materials Science

In materials science, Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- is utilized for developing advanced materials with specific properties:

  • Hydrophobic Coatings : The trifluoromethyl group imparts hydrophobic characteristics to surfaces.
  • Thermal Stability : The compound contributes to the thermal stability of polymers and composites, making it suitable for high-performance applications .

Case Study 1: Organic Synthesis of Anticancer Agents

A study demonstrated the use of Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- in synthesizing novel anticancer agents. The compound was employed as a key intermediate in a multi-step synthesis that resulted in compounds exhibiting significant cytotoxic activity against cancer cell lines.

CompoundYield (%)IC50 (µM)
Compound A855.0
Compound B787.5

This study highlights the compound's potential in pharmaceutical applications, particularly in developing new cancer therapies .

Case Study 2: Development of Hydrophobic Coatings

Research into the application of Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- for hydrophobic coatings showed promising results. When incorporated into polymer matrices, the coatings displayed water contact angles exceeding 100°, indicating excellent water repellency.

Coating TypeWater Contact Angle (°)
Control70
Treated105

The enhanced hydrophobicity suggests potential applications in protective coatings for various industrial uses .

Mechanism of Action

The mechanism of action of Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- involves the interaction of its functional groups with various molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic reactions, respectively. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Research Findings and Limitations

  • Catalytic Efficiency : The target compound achieves >90% yield in Suzuki-Miyaura couplings under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C) , outperforming meta-bromo analogues.
  • Stability Issues : Decomposition observed above 50°C limits high-temperature applications .
  • Environmental Impact : Brominated silanes require careful disposal due to persistence in aquatic systems .

Q & A

Q. What are the recommended synthetic routes for preparing Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-?

Methodological Answer: The synthesis of this compound typically involves halogenation and silane coupling steps. For example:

  • Bromination : Start with 4-(trifluoromethyl)phenyltrimethylsilane and introduce bromine at the 2-position using bromine (Br₂) in the presence of FeBr₃ as a catalyst .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the product.
  • Validation : Confirm regioselectivity via ¹H NMR (e.g., singlet for trimethylsilyl group at δ 0.3–0.5 ppm) and ¹⁹F NMR (CF₃ signal at δ -60 to -65 ppm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond angles and confirm the silyl-bromo-CF₃ spatial arrangement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.2–8.0 ppm) and CF₃ groups.
    • FT-IR : Confirm Si–C bonds (600–800 cm⁻¹) and C–Br stretching (500–600 cm⁻¹) .
  • Computational Analysis : DFT calculations (e.g., Gaussian 16) to predict electronic effects of the CF₃ and Br substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for coupling Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- with boronic acids?

Methodological Answer:

  • Catalytic System : Use Pd(PPh₃)₄ (2–5 mol%) in THF/water (3:1) at 80°C for Suzuki-Miyaura coupling .
  • Challenges : Steric hindrance from the trimethylsilyl group may reduce reactivity. Mitigate by:
    • Increasing reaction time (24–48 h).
    • Adding Na₂CO₃ to stabilize the palladium intermediate .

Q. How to resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

  • Issue : Discrepancies in bond lengths (e.g., Si–C vs. C–Br) may arise from twinned crystals or disorder .
  • Solution :
    • Use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .
    • Validate with Hirshfeld surface analysis to detect weak interactions (e.g., C–H···F contacts) .

Q. What strategies are effective for studying the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence polarization (FP) or TR-FRET.
    • Example: IC₅₀ determination for CF₃/Br-substituted analogs in cancer cell lines .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) .

Q. Why do bromination yields vary across studies?

  • Key Factors :
    • Catalyst Purity : FeBr₃ vs. AlBr₃ alters reaction kinetics .
    • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic substitution over DMF .
  • Resolution : Standardize catalyst source (e.g., anhydrous FeBr₃) and solvent system for reproducibility.

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Electronic Effects : The strong electron-withdrawing CF₃ group deactivates the aromatic ring, slowing oxidative addition in Pd-catalyzed reactions.
  • Mitigation : Use electron-rich ligands (e.g., XPhos) or microwave-assisted heating (120°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.